1-Chloro-4-{1-[4-(ethylsulfanyl)phenyl]-2-nitrobutyl}benzene
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Overview
Description
1-Chloro-4-{1-[4-(ethylsulfanyl)phenyl]-2-nitrobutyl}benzene is an organic compound that features a benzene ring substituted with a chlorine atom, an ethylsulfanyl group, and a nitrobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-{1-[4-(ethylsulfanyl)phenyl]-2-nitrobutyl}benzene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding nitro or amine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloro-4-{1-[4-(ethylsulfanyl)phenyl]-2-nitrobutyl}benzene has various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-{1-[4-(ethylsulfanyl)phenyl]-2-nitrobutyl}benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects. The ethylsulfanyl group may also play a role in modulating the compound’s activity and interactions .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-ethylbenzene: A simpler compound with similar structural features but lacking the nitro and ethylsulfanyl groups.
1-Chloro-4-nitrobenzene: Contains a nitro group but lacks the ethylsulfanyl group.
4-Ethylsulfanylbenzene: Contains the ethylsulfanyl group but lacks the nitro and chlorine groups.
Uniqueness
1-Chloro-4-{1-[4-(ethylsulfanyl)phenyl]-2-nitrobutyl}benzene is unique due to the presence of both the nitro and ethylsulfanyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
64256-61-7 |
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Molecular Formula |
C18H20ClNO2S |
Molecular Weight |
349.9 g/mol |
IUPAC Name |
1-[1-(4-chlorophenyl)-2-nitrobutyl]-4-ethylsulfanylbenzene |
InChI |
InChI=1S/C18H20ClNO2S/c1-3-17(20(21)22)18(13-5-9-15(19)10-6-13)14-7-11-16(12-8-14)23-4-2/h5-12,17-18H,3-4H2,1-2H3 |
InChI Key |
WHYAMRXFJWMGEE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C1=CC=C(C=C1)SCC)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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